molecular formula C8H10N2O3 B12356033 ethyl 2-(6-oxo-3H-pyridazin-3-yl)acetate

ethyl 2-(6-oxo-3H-pyridazin-3-yl)acetate

Cat. No.: B12356033
M. Wt: 182.18 g/mol
InChI Key: UUQNFDSDLJQSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridazineacetic acid, 1,6-dihydro-6-oxo, ethyl ester: is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used as core structures in medicinal chemistry. This compound features a pyridazine ring with an acetic acid moiety and an ethyl ester group, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridazineacetic acid, 1,6-dihydro-6-oxo, ethyl ester typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as diethyl oxalate, under reflux conditions.

    Introduction of the Acetic Acid Moiety: The acetic acid moiety can be introduced by reacting the pyridazine derivative with chloroacetic acid in the presence of a base like sodium hydroxide.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the 1,6-dihydro-6-oxo moiety, to form various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex heterocyclic compounds.
  • Employed in the development of new catalysts and ligands.

Biology:

  • Investigated for its potential as an antimicrobial and anticancer agent.
  • Studied for its interactions with biological macromolecules like proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry:

  • Used in the synthesis of agrochemicals and pharmaceuticals.
  • Employed in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Pyridazineacetic acid, 1,6-dihydro-6-oxo, ethyl ester involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Pyridazine: The parent compound with a simpler structure.

    Pyridazinone: A derivative with a keto group at the 3-position.

    Pyridazinecarboxylic acid: A compound with a carboxylic acid group instead of an ester.

Uniqueness:

  • The presence of the ethyl ester group in 3-Pyridazineacetic acid, 1,6-dihydro-6-oxo, ethyl ester provides unique reactivity and solubility properties.
  • The compound’s structure allows for diverse chemical modifications, making it a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

ethyl 2-(6-oxo-3H-pyridazin-3-yl)acetate

InChI

InChI=1S/C8H10N2O3/c1-2-13-8(12)5-6-3-4-7(11)10-9-6/h3-4,6H,2,5H2,1H3

InChI Key

UUQNFDSDLJQSGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1C=CC(=O)N=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.